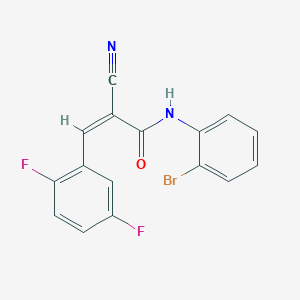
(Z)-N-(2-bromophenyl)-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(2-bromophenyl)-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide, commonly known as BDF-520, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown potential in the treatment of various diseases, including cancer and Alzheimer's disease. In
Mechanism of Action
BDF-520 works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the development of Alzheimer's disease. Specifically, BDF-520 inhibits the activity of the protein kinase CK2, which is overexpressed in cancer cells and is involved in the development of Alzheimer's disease. By inhibiting CK2, BDF-520 can prevent the growth and proliferation of cancer cells and protect neurons from damage.
Biochemical and Physiological Effects:
BDF-520 has been shown to have a number of biochemical and physiological effects. In cancer cells, BDF-520 inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease, BDF-520 can protect neurons from damage and prevent the formation of beta-amyloid plaques, which are characteristic of the disease. BDF-520 has also been shown to have anti-inflammatory properties and can reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of BDF-520 is its specificity. BDF-520 selectively inhibits the activity of CK2, which makes it a valuable tool for studying the role of CK2 in cancer and Alzheimer's disease. However, one of the limitations of BDF-520 is its toxicity. BDF-520 can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of BDF-520. One direction is the development of more potent and selective inhibitors of CK2. Another direction is the study of the combination of BDF-520 with other drugs for the treatment of cancer and Alzheimer's disease. Additionally, the use of BDF-520 in other diseases, such as diabetes and cardiovascular diseases, should be explored. Finally, the study of the mechanisms of action of BDF-520 and its effects on other pathways and proteins should be further investigated.
Synthesis Methods
The synthesis of BDF-520 is a complex process that involves several steps. The first step is the synthesis of (Z)-N-(2-bromophenyl)-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide, which is then converted to BDF-520 through a series of chemical reactions. The synthesis of BDF-520 requires expertise in organic chemistry and access to specialized equipment and reagents.
Scientific Research Applications
BDF-520 has been extensively studied in scientific research and has shown potential in the treatment of various diseases. Studies have shown that BDF-520 has anti-cancer properties and can inhibit the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects and can help in the treatment of Alzheimer's disease. BDF-520 has also been studied for its potential in the treatment of other diseases, including diabetes and cardiovascular diseases.
properties
IUPAC Name |
(Z)-N-(2-bromophenyl)-2-cyano-3-(2,5-difluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrF2N2O/c17-13-3-1-2-4-15(13)21-16(22)11(9-20)7-10-8-12(18)5-6-14(10)19/h1-8H,(H,21,22)/b11-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOPUIPBLZPTPG-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=CC2=C(C=CC(=C2)F)F)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C(=C\C2=C(C=CC(=C2)F)F)/C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

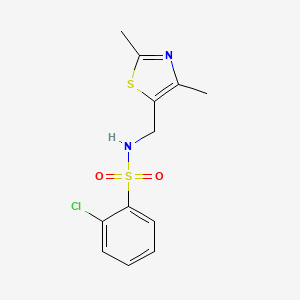

![5-[(Morpholin-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2539853.png)
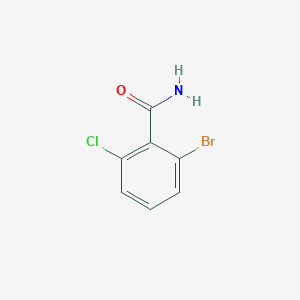

![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2539858.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2539860.png)
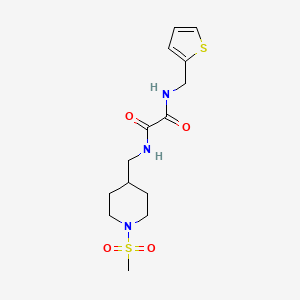
![[4-(Diethylsulfamoyl)-2-methylphenoxy]acetic acid](/img/structure/B2539862.png)
![4-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2539863.png)
![N-[4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2539864.png)
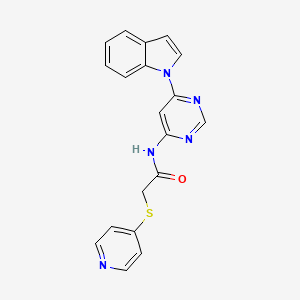

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-[(4-ethoxyphenyl)sulfonylamino]benzoate](/img/structure/B2539869.png)